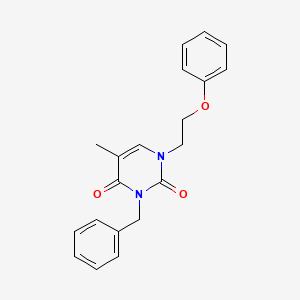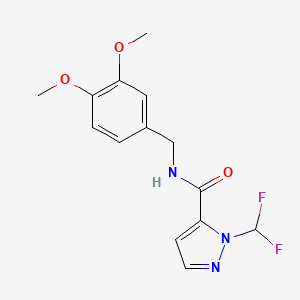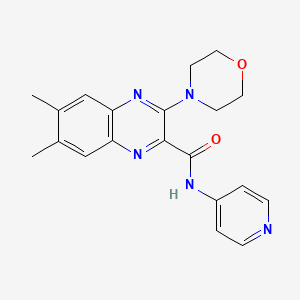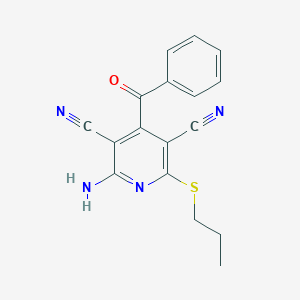
3-benzyl-5-methyl-1-(2-phenoxyethyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-BENZYL-5-METHYL-1-(2-PHENOXYETHYL)-2,4(1H,3H)-PYRIMIDINEDIONE is a synthetic organic compound belonging to the pyrimidinedione family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-5-METHYL-1-(2-PHENOXYETHYL)-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrimidinedione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the benzyl and methyl groups: These groups can be introduced via alkylation reactions using benzyl halides and methylating agents.
Attachment of the phenoxyethyl group: This step may involve nucleophilic substitution reactions where the phenoxyethyl group is introduced using phenoxyethyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl or methyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions could target the pyrimidinedione core or the phenoxyethyl group, potentially leading to the formation of dihydropyrimidines or reduced phenoxyethyl derivatives.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl or phenoxyethyl positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halides, nucleophiles (e.g., amines, thiols), or electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde or benzoic acid, while reduction of the pyrimidinedione core may produce dihydropyrimidines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-BENZYL-5-METHYL-1-(2-PHENOXYETHYL)-2,4(1H,3H)-PYRIMIDINEDIONE would depend on its specific biological target. Generally, compounds in this family may interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2,4(1H,3H)-pyrimidinedione: A simpler analog without the benzyl and phenoxyethyl groups.
3-Benzyl-5-methyl-2,4(1H,3H)-pyrimidinedione: Lacks the phenoxyethyl group.
1-(2-Phenoxyethyl)-2,4(1H,3H)-pyrimidinedione: Lacks the benzyl and methyl groups.
Uniqueness
3-BENZYL-5-METHYL-1-(2-PHENOXYETHYL)-2,4(1H,3H)-PYRIMIDINEDIONE is unique due to the presence of all three substituents (benzyl, methyl, and phenoxyethyl) on the pyrimidinedione core. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-benzyl-5-methyl-1-(2-phenoxyethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H20N2O3/c1-16-14-21(12-13-25-18-10-6-3-7-11-18)20(24)22(19(16)23)15-17-8-4-2-5-9-17/h2-11,14H,12-13,15H2,1H3 |
InChI Key |
ZRFVCCOBGCZZCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)CC2=CC=CC=C2)CCOC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorobenzyl)-6-[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052467.png)

![1-benzyl-2'-phenyl-3a',6',7',8',8a',8b'-hexahydro-1'H-spiro[indole-3,4'-pyrrolo[3,4-a]pyrrolizine]-1',2,3'(1H,2'H)-trione](/img/structure/B11052480.png)
![3-(4-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11052488.png)



![3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B11052512.png)
![4-(methoxymethyl)-6-methyl-2-({[3-(4-methyl-1,2,5-oxadiazol-3-yl)-1H-1,2,4-triazol-5-yl]methyl}sulfanyl)pyridine-3-carbonitrile](/img/structure/B11052514.png)

![2-chloro-5-[3-sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B11052527.png)
![2-(2-Pyrazinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11052535.png)
![6-(4-fluorophenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11052545.png)

